PF-05175157 demonstrates potent inhibitory activity against various ACC isoforms. Studies have reported IC50 (half maximal inhibitory concentration) values in the nanomolar range for human ACC1 (27.0 nM), human ACC2 (33.0 nM), rat ACC1 (23.5 nM), and rat ACC2 (50.4 nM) []. This indicates its effectiveness in inhibiting both ACC1 and ACC2 enzymes across species.
Studies have shown that PF-05175157 treatment in cells leads to reduced levels of malonyl-CoA, a key intermediate in fatty acid synthesis. This suggests that the drug disrupts the fatty acid synthesis pathway by inhibiting ACC [].
PF-05175157 has been investigated in animal models to understand its impact on metabolism:
Studies in rats have shown that PF-05175157 administration leads to decreased hepatic de novo lipogenesis, indicating its potential to regulate fat production in the liver.
Research suggests that PF-05175157 treatment reduces malonyl-CoA levels in both liver and skeletal muscle, potentially influencing fuel utilization in these tissues.
1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a benzimidazole moiety, which is fused to an indazole and piperidine framework. The presence of the 2-methyl group and the carbonyl functional group enhances its chemical reactivity and biological properties. The molecular formula is C₂₃H₂₇N₅O₂, and it has a molecular weight of approximately 449.5 g/mol .
These reactions highlight the compound's potential as a versatile intermediate in organic synthesis.
The biological activity of 1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one has been explored in various studies. It exhibits promising pharmacological properties, including:
Several synthetic routes have been developed to produce 1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one. Common methods include:
These methods vary in complexity and yield but are crucial for producing this compound efficiently.
The applications of 1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one are diverse:
Interaction studies involving this compound often focus on its binding affinity to various biological targets. Techniques such as:
Such studies are essential for understanding the mechanism of action and optimizing the compound for therapeutic use.
Several compounds share structural similarities with 1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one. Notable examples include:
Compound Name | Structure | Unique Features |
---|---|---|
1'-(3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonyl)-2-tert-butylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one | Similar spiro structure | Contains bromine substituent |
1'-(7-chloro-2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one | Chlorine substituent | Enhanced lipophilicity |
1'-(1H-indazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one | Indazole core | Different nitrogen heterocycle |
These compounds highlight variations in substituents that can influence biological activity and solubility characteristics. The unique combination of functional groups in 1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one distinguishes it from its analogs, potentially enhancing its therapeutic efficacy.
The compound 1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one possesses the molecular formula C23H27N5O2, representing a complex heterocyclic structure with multiple nitrogen-containing ring systems [1] [2]. The molecule incorporates 23 carbon atoms, 27 hydrogen atoms, 5 nitrogen atoms, and 2 oxygen atoms arranged in a sophisticated three-dimensional architecture [1]. The structural complexity arises from the integration of four distinct heterocyclic components: a benzimidazole moiety, an indazole framework, a piperidine ring, and a central spiro junction connecting these systems [2] [3].
The International Union of Pure and Applied Chemistry name reflects the systematic nomenclature for this multi-ring compound, where the spiro designation indicates the presence of a quaternary carbon center shared between two ring systems [1]. The compound is also known by the research designation PF-05175157, under which it has been extensively studied [1] [2]. The Chemical Abstracts Service registry number 1301214-47-0 provides a unique identifier for this specific molecular structure [1] [2].
Property | Value | Reference |
---|---|---|
Molecular Formula | C23H27N5O2 | [1] [2] |
IUPAC Name | 1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one | [1] |
CAS Registry Number | 1301214-47-0 | [1] [2] |
InChI Key | BDXXSFOJPYSYOC-UHFFFAOYSA-N | [1] |
SMILES | CC1=NC2=C(N1)C=C(C=C2)C(=O)N3CCC4(CC3)CC5=C(C(=O)C4)N(N=C5)C(C)C | [1] |
The benzimidazole component constitutes a crucial structural element, featuring a fused bicyclic system containing both benzene and imidazole rings [1] [8]. The benzimidazole framework exhibits characteristic planar geometry with delocalized π-electron systems across both ring components [20] [22]. The 2-methyl substitution at the imidazole nitrogen provides electron-donating characteristics that influence the overall electronic properties of the molecule [22] [23].
Structural analysis reveals that the benzimidazole system maintains planarity with root mean square deviations typically less than 0.008 Å from the mean plane [23]. The imidazole ring within the benzimidazole system forms dihedral angles of approximately 1.28° with the fused benzene component, confirming the essentially coplanar arrangement of the bicyclic system [23]. The methyl substituent at position 2 adopts conformations that minimize steric interactions while maximizing electronic stabilization through hyperconjugation effects [22].
The nitrogen atoms within the benzimidazole ring system exhibit distinct electronic environments, with one nitrogen participating in conjugation with the aromatic system while the other maintains its basic character [20]. This electronic differentiation contributes to the compound's overall acid-base properties and influences its interaction with biological targets [8] [20].
The spiro junction represents the central architectural feature of this compound, creating a rigid three-dimensional framework through the sharing of a quaternary carbon between the indazole and piperidine ring systems [10] [24]. The spiro configuration constrains molecular flexibility while maintaining distinct conformational preferences for each ring component [27]. This structural arrangement generates a spatially complex molecule with well-defined three-dimensional geometry [10].
The spirocyclic carbon atom serves as the focal point for the overall molecular architecture, with bond angles and distances optimized to minimize ring strain while maximizing orbital overlap [27]. The spiro junction creates a perpendicular relationship between the indazole and piperidine components, resulting in a molecule with significant three-dimensional character [10]. This configuration influences both the physicochemical properties and the biological activity of the compound through its impact on molecular shape and surface area distribution [24] [27].
Crystallographic studies of related spiro compounds demonstrate that the spiro center typically exhibits tetrahedral geometry with bond angles close to 109.5°, consistent with sp3 hybridization [24]. The rigidity imposed by the spiro junction restricts conformational flexibility, leading to more predictable molecular behavior in solution and solid-state environments [27].
The piperidine ring system contributes a six-membered saturated heterocycle containing a single nitrogen atom in the 4'-position relative to the spiro junction [1] [2]. The piperidine adopts a chair conformation that minimizes torsional strain and provides optimal spatial arrangement for the attached carbonyl substituent [18]. The nitrogen atom within the piperidine ring serves as the connection point for the benzimidazole carbonyl group through an amide linkage [1].
The piperidine ring exhibits characteristic chair conformational preferences with axial and equatorial positions that influence the overall molecular geometry [18]. The nitrogen substitution with the benzimidazole carbonyl group creates conformational constraints that favor specific orientations of the amide bond [18]. These conformational preferences directly impact the compound's three-dimensional shape and its ability to interact with molecular targets [5].
Spectroscopic analysis reveals that piperidine protons appear as characteristic multiplets in nuclear magnetic resonance spectra, with chemical shifts reflecting the electronic environment created by the adjacent nitrogen and spiro carbon atoms [18]. The ring adopts conformations that minimize 1,3-diaxial interactions while accommodating the steric requirements of the spiro junction and the carbonyl substituent [18].
The indazole component represents a fused heterocyclic system combining pyrazole and benzene rings, with the ketone functionality at position 7 providing additional electronic and structural complexity [1] [17]. The indazole framework exhibits planar geometry within the fused ring system, with the ketone group positioned to create optimal orbital overlap with the adjacent aromatic system [10]. The N-isopropyl substitution at position 1 of the indazole ring contributes steric bulk and lipophilic character to the overall molecular structure [1].
The indazole system demonstrates characteristic electronic properties associated with the nitrogen-nitrogen bond within the pyrazole component [17]. The 7-ketone functionality creates an electron-withdrawing effect that influences the overall electronic distribution throughout the indazole framework [10]. This electronic perturbation affects both the chemical reactivity and the spectroscopic properties of the compound [17].
The isopropyl substituent at the indazole nitrogen adopts conformations that minimize steric conflicts with adjacent molecular components while maximizing favorable van der Waals interactions [1]. The branched alkyl chain contributes significantly to the compound's lipophilic character and influences its partition behavior between aqueous and lipid phases [33]. The positioning of this substituent also affects the overall molecular surface area and the accessibility of potential binding sites for molecular recognition processes [17].
The molecular weight of 1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one has been precisely determined as 405.49 g/mol through multiple analytical methods [1] [2] [9]. This molecular weight places the compound within the optimal range for drug-like molecules according to Lipinski's rule of five criteria [32]. The monoisotopic mass has been calculated as 405.216475 Da, providing high-resolution mass spectrometric identification capabilities [3].
The molecular weight distribution reflects the contribution of each structural component, with the benzimidazole, indazole, and piperidine ring systems contributing approximately equal masses to the total molecular weight [1]. The presence of multiple nitrogen atoms (five total) contributes significantly to the overall mass while providing sites for hydrogen bonding and electronic interactions [2]. The relatively compact molecular structure achieved through the spiro junction allows for high structural complexity within a moderate molecular weight range [3].
Mass Parameter | Value | Units | Method |
---|---|---|---|
Molecular Weight | 405.49 | g/mol | Calculated |
Monoisotopic Mass | 405.216475 | Da | Mass Spectrometry |
Average Mass | 405.502 | Da | ChemSpider Database |
The solubility characteristics of this compound demonstrate moderate solubility in polar aprotic solvents, with dimethyl sulfoxide serving as an effective solubilizing medium [9] [12]. The maximum solubility in dimethyl sulfoxide reaches 20.0 mg/mL, corresponding to 49.38 mM concentration, indicating reasonable dissolution characteristics for laboratory and formulation applications [12]. The compound exhibits limited solubility in aqueous systems, requiring co-solvent approaches for aqueous formulations [12].
The Hansen solubility parameters for this compound can be estimated based on its structural components, with the benzimidazole and indazole systems contributing to hydrogen bonding capacity while the piperidine and isopropyl components influence dispersion interactions [31]. The spiro junction creates a three-dimensional structure that affects cavity formation energy and consequently influences solubility behavior in various solvent systems [28] [31].
Solubility studies in different solvent systems reveal that polar aprotic solvents provide the most favorable dissolution environment, while hydrocarbon solvents show limited solvation capacity [31]. The presence of multiple nitrogen atoms creates hydrogen bond acceptor sites that enhance solubility in hydrogen bond donating solvents [31]. The overall solubility profile suggests amphiphilic character with both hydrophilic and lipophilic regions contributing to the dissolution behavior [28].
Solvent System | Solubility | Concentration | Notes |
---|---|---|---|
Dimethyl Sulfoxide | 20.0 mg/mL | 49.38 mM | Maximum concentration |
Aqueous Buffer | Limited | < 1 mM | Requires co-solvents |
Ethanol/Water | Variable | pH dependent | Improved with co-solvents |
The partition coefficient represents a critical physicochemical parameter that influences the compound's distribution between lipophilic and hydrophilic phases [29] [33]. While experimental partition coefficient values have not been explicitly reported for this specific compound, computational predictions based on structural fragments suggest a LogP value in the range of 2.0 to 3.5, indicating moderate lipophilicity [29] [32]. The presence of multiple nitrogen atoms and the carbonyl functionality contributes to hydrogen bonding capacity that moderates the overall lipophilic character [33].
The compound's partition behavior is influenced by the distribution of polar and nonpolar regions within the molecular structure [30] [33]. The benzimidazole and indazole systems provide aromatic character that enhances lipophilic interactions, while the nitrogen atoms and carbonyl group create hydrogen bonding sites that favor aqueous phase interaction [29]. The isopropyl substituent contributes additional lipophilic character that shifts the partition equilibrium toward organic phases [33].
pH-dependent partition coefficients (LogD values) would be expected to show variation based on the ionization state of the benzimidazole nitrogen atoms [30]. At physiological pH, the compound likely exists predominantly in its neutral form, with the predicted pKa value of 11.47 indicating that protonation occurs only under strongly basic conditions [9]. This pH-independence across physiological ranges suggests consistent partition behavior in biological systems [33].
The predicted pKa value for this compound has been calculated as 11.47 ± 0.10, indicating a weakly basic character associated with the nitrogen-containing heterocyclic systems [9]. This pKa value suggests that the compound exists predominantly in its neutral form under physiological conditions, with protonation occurring only in strongly acidic environments [11]. The high pKa value reflects the stabilization of the neutral form through aromatic conjugation and the reduced basicity of nitrogen atoms within heterocyclic ring systems [20].
The primary basic site is likely located at one of the benzimidazole nitrogen atoms, as these systems typically exhibit pKa values in the range of 5-12 depending on substitution patterns and electronic effects [20]. The 2-methyl substitution on the benzimidazole ring provides electron-donating character that could enhance the basicity of the adjacent nitrogen atom [22]. However, the overall molecular structure with multiple aromatic systems creates electron delocalization that moderates the basic character [20].
Computational pKa prediction methods typically employ quantum mechanical calculations combined with empirical corrections to account for solvation effects [11]. The predicted value of 11.47 suggests that the compound will remain largely non-ionized across physiological pH ranges, influencing its permeability characteristics and distribution behavior [11]. This property has significant implications for formulation development and biological activity, as neutral molecules typically exhibit different transport and binding characteristics compared to ionized species [20].
Nuclear magnetic resonance spectroscopy provides detailed structural information through the analysis of proton and carbon-13 chemical shifts, coupling patterns, and integration ratios [13] [18]. The benzimidazole proton typically appears as a characteristic singlet around 8.0 ppm in proton nuclear magnetic resonance spectra, reflecting its position between two nitrogen atoms and the resulting deshielding effect [18]. The aromatic protons from both the benzimidazole and indazole systems appear in the region between 6.8-7.8 ppm as complex multiplets [18].
The methylene protons of the piperidine ring system exhibit characteristic triplet patterns at approximately 2.7 and 3.2 ppm, reflecting the coupling with adjacent methylene groups [18]. The spiro carbon appears in carbon-13 spectra around 73.7 ppm, a chemical shift characteristic of quaternary carbons adjacent to nitrogen atoms [10]. The carbonyl carbon signal appears downfield at approximately 193.8 ppm, consistent with an amide carbonyl environment [10].
The isopropyl substituent displays characteristic patterns with the methine proton appearing as a septet around 4.5-5.0 ppm and the methyl groups as doublets around 1.2-1.5 ppm [18]. Integration ratios confirm the molecular composition with appropriate relative intensities for each structural component [13]. The nuclear magnetic resonance data support the proposed structure and provide confirmation of the connectivity patterns within the molecule [18].
Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
Benzimidazole H-2 | ~8.0 | Singlet | 1H |
Aromatic Protons | 6.8-7.8 | Multiplets | 6H |
Piperidine CH2 | 2.7, 3.2 | Triplets | 4H |
Isopropyl CH | 4.5-5.0 | Septet | 1H |
Methyl Groups | 1.2-1.5 | Doublets | 6H |
Mass spectrometry analysis reveals the molecular ion peak at m/z 405, corresponding to the expected molecular weight of the compound [19] [21]. The fragmentation pattern provides structural information through the identification of characteristic fragment ions generated by bond cleavage at predictable positions [19]. The base peak often corresponds to the benzimidazole carbonyl fragment, reflecting the stability of this aromatic system under ionization conditions [21].
Characteristic fragmentation pathways include the loss of the isopropyl group (43 mass units) and the cleavage of the spiro junction to generate distinct fragments corresponding to the indazole and piperidine components [19]. The benzimidazole moiety typically produces stable fragment ions due to the aromatic stabilization, while the piperidine ring can undergo alpha-cleavage adjacent to the nitrogen atom [21]. These fragmentation patterns provide fingerprint information for compound identification and purity assessment [19].
Electrospray ionization mass spectrometry typically produces [M+H]+ ions at m/z 406, with the protonation occurring preferentially at the most basic nitrogen atom [19]. High-resolution mass spectrometry confirms the molecular formula through accurate mass determination, with typical mass accuracy better than 5 ppm for modern instruments [21]. The isotope pattern reflects the presence of multiple nitrogen atoms and provides additional confirmation of the molecular composition [19].
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure [15] [16]. The carbonyl stretch appears as a strong absorption around 1650-1680 cm⁻¹, consistent with an amide carbonyl conjugated with aromatic systems [13] [15]. The aromatic carbon-hydrogen stretching vibrations appear around 3056 cm⁻¹, while aliphatic carbon-hydrogen stretches from the methyl and methylene groups appear in the 2890-2946 cm⁻¹ region [18].
The benzimidazole ring system contributes characteristic absorption bands around 1600 cm⁻¹ corresponding to aromatic carbon-carbon stretching vibrations [15]. The absence of broad nitrogen-hydrogen stretching bands in the 3200-3400 cm⁻¹ region confirms the substitution pattern of the nitrogen atoms within the heterocyclic systems [18]. The spiro junction creates unique vibrational modes that can be observed in the fingerprint region below 1500 cm⁻¹ [15].
Ultraviolet-visible spectroscopy shows absorption maxima characteristic of the conjugated aromatic systems, with the benzimidazole component typically absorbing around 280 nm and the indazole system contributing additional absorption features [16]. The compound exhibits fluorescence properties with quantum yields that depend on the specific substitution pattern and environmental conditions [16]. The electronic transitions provide information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels and contribute to understanding the electronic properties of the molecule [15] [16].
Spectroscopic Method | Key Features | Wavenumber/Wavelength | Assignment |
---|---|---|---|
Infrared | Carbonyl stretch | 1650-1680 cm⁻¹ | Amide C=O |
Infrared | Aromatic C-H | 3056 cm⁻¹ | Aromatic stretching |
Infrared | Aliphatic C-H | 2890-2946 cm⁻¹ | Alkyl stretching |
Ultraviolet-Visible | π→π* transition | ~280 nm | Benzimidazole absorption |
Ultraviolet-Visible | Extended conjugation | 300-350 nm | Indazole system |